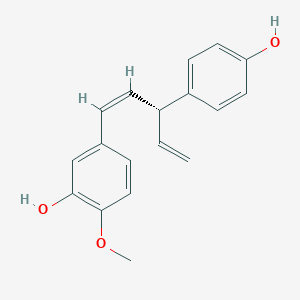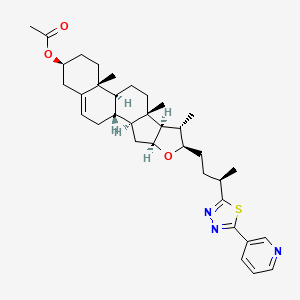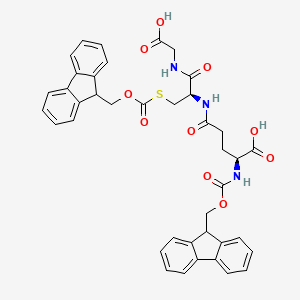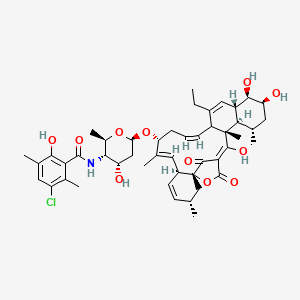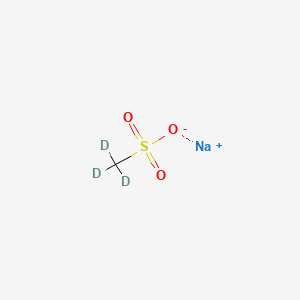
Sodium methanesulfonate-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methanesulfonate-D3 is a deuterated form of sodium methanesulfonate, where the hydrogen atoms in the methanesulfonate group are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its high purity and reliability in analytical and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium methanesulfonate-D3 can be synthesized by reacting deuterated methanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of deuterated methanesulfonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methanesulfonate group is converted to a sulfonate group.
Reduction: It can also be reduced to form methanesulfinic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed under basic conditions.
Major Products Formed:
Oxidation: Sodium sulfonate derivatives.
Reduction: Methanesulfinic acid derivatives.
Substitution: Various substituted methanesulfonate compounds.
Aplicaciones Científicas De Investigación
Sodium methanesulfonate-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of sodium methanesulfonate-D3 involves its role as a stable isotope-labeled compound. In biochemical studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, facilitating the analysis of complex mixtures.
Comparación Con Compuestos Similares
- Sodium methanesulfonate
- Sodium ethane sulfonate
- Sodium propanesulfonate
Comparison: Sodium methanesulfonate-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, sodium methanesulfonate, the deuterated version provides enhanced stability and distinct analytical signals. Other similar compounds, such as sodium ethane sulfonate and sodium propanesulfonate, lack the deuterium labeling and are used for different applications.
Propiedades
Fórmula molecular |
CH3NaO3S |
|---|---|
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
sodium;trideuteriomethanesulfonate |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1/i1D3; |
Clave InChI |
KKVTYAVXTDIPAP-NIIDSAIPSA-M |
SMILES isomérico |
[2H]C([2H])([2H])S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



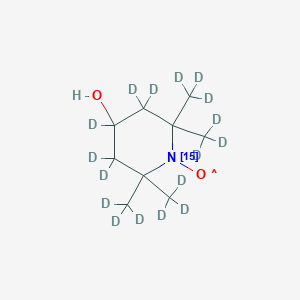
![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
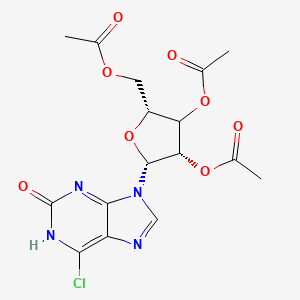
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
